molecular formula C6H10O B598318 2-oxaspiro[3,3]heptane CAS No. 174-75-4

2-oxaspiro[3,3]heptane

Cat. No.: B598318
CAS No.: 174-75-4
M. Wt: 98.145
InChI Key: SUSDYISRJSLTST-UHFFFAOYSA-N
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Description

2-Oxaspiro[3,3]heptane is a chemical compound with the formula C6H10O. It has a molecular weight of 98.1430 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

The synthesis of 2-azaspiro[3,3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C6H10O/c1-2-6(3-1)4-5-7-6/h1-5H2 .


Chemical Reactions Analysis

The construction of the 2-azaspiro[3,3]heptane core was done by the consequent closure of the cyclobutane and azetidine rings using bis-alkylation of malonate and tosylamide, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 98.1430 . More detailed properties were not found in the search results.

Mechanism of Action

While the mechanism of action for 2-oxaspiro[3,3]heptane is not explicitly mentioned in the search results, it’s worth noting that sterically constrained compounds like this can be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity .

Future Directions

Spirocyclic compounds like 2-oxaspiro[3,3]heptane have great potential in providing a wide variation of spatial disposition of functional groups . They are of prime interest in medicinal chemistry as gem-dimethyl and carbonyl bioisosteres . Further transformations of the initial cycloadducts are demonstrated to highlight the versatility of the products and enable selective access to either of a syn- or an anti-diastereoisomer through kinetic or thermodynamic epimerization, respectively .

Properties

174-75-4

Molecular Formula

C6H10O

Molecular Weight

98.145

IUPAC Name

2-oxaspiro[3.3]heptane

InChI

InChI=1S/C6H10O/c1-2-6(3-1)4-7-5-6/h1-5H2

InChI Key

SUSDYISRJSLTST-UHFFFAOYSA-N

SMILES

C1CC2(C1)COC2

synonyms

2-oxaspiro[3,3]heptane

Origin of Product

United States

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